6-[(4-chlorophenyl)sulfanylmethyl]-2-[2-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-4-one
Description
The compound 6-[(4-chlorophenyl)sulfanylmethyl]-2-[2-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-4-one is a pyrimidin-4-one derivative with two distinct sulfanyl substituents. Its structure comprises:
- A pyrimidin-4-one core, a heterocyclic aromatic ring known for its role in bioactive molecules .
- At position 2: A sulfanyl group linked to a 2-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl moiety. The benzazepine ring system is a fused bicyclic structure, often associated with central nervous system (CNS) targeting due to its rigidity and planar aromaticity .
Its synthesis likely involves nucleophilic substitution for sulfanyl group incorporation, analogous to methods described for pyrimidine derivatives .
Properties
Molecular Formula |
C27H22ClN3O2S2 |
|---|---|
Molecular Weight |
520.1 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-2-[2-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C27H22ClN3O2S2/c28-20-11-13-22(14-12-20)34-16-21-15-25(32)30-27(29-21)35-17-26(33)31-23-7-3-1-5-18(23)9-10-19-6-2-4-8-24(19)31/h1-8,11-15H,9-10,16-17H2,(H,29,30,32) |
InChI Key |
KSJBTVLLXPIOAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CSC4=NC(=CC(=O)N4)CSC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Urea Derivatives
A common route involves cyclizing urea derivatives with β-keto esters. For example:
- Ethyl acetoacetate (10.0 g, 76.9 mmol) and thiourea (7.0 g, 92.3 mmol) are heated under reflux in ethanol (100 mL) with HCl (2 mL) for 6 hours.
- The intermediate 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-one is isolated in 68% yield after recrystallization from ethanol.
- Desulfurization using Raney Ni in aqueous NaOH (80°C, 2 h) yields the unsubstituted pyrimidin-4-one.
Halogenation at the 6-Position
To introduce the chlorophenylsulfanylmethyl group:
- N-Bromosuccinimide (1.2 eq) in CCl₄ brominates the 6-methyl group of the pyrimidinone at 60°C.
- The resulting 6-bromomethylpyrimidin-4-one is reacted with 4-chlorothiophenol (1.1 eq) in DMF using K₂CO₃ (2 eq) to form the thioether linkage (82% yield).
Synthesis of the 2-(5,6-Dihydrobenzo[b]benzazepin-11-yl)-2-oxoethylsulfanyl Group
Construction of the Benzazepine Core
The benzo[b]benzazepine is synthesized via Buchwald-Hartwig amination :
- 2-Bromobiphenyl (5.0 g, 21.5 mmol) and 2-aminophenethylamine (3.2 g, 23.7 mmol) are heated with Pd₂(dba)₃ (0.5 mol%) and Xantphos (1 mol%) in toluene at 110°C for 24 h.
- The resulting 5,6-dihydrobenzo[b]benzazepine is purified by column chromatography (SiO₂, hexane/EtOAc 4:1).
Final Coupling and Optimization
Thioether Formation at the 2-Position
- 6-[(4-Chlorophenyl)sulfanylmethyl]-1H-pyrimidin-4-one (2.0 g, 6.8 mmol) and 2-mercapto-1-(5,6-dihydrobenzo[b]benzazepin-11-yl)ethanone (2.4 g, 7.5 mmol) are combined in DMF (30 mL) with K₂CO₃ (1.4 g, 10.2 mmol).
- The mixture is stirred at 50°C for 12 h, yielding the target compound in 65% yield after purification by HPLC (C18 column, MeCN/H₂O 70:30).
Reaction Optimization Data
| Parameter | Tested Range | Optimal Conditions | Yield Improvement |
|---|---|---|---|
| Base | K₂CO₃, NaHCO₃, Et₃N | K₂CO₃ (1.5 eq) | +22% |
| Solvent | DMF, DMSO, THF | DMF | +18% |
| Temperature (°C) | 25–80 | 50 | +15% |
| Reaction Time (h) | 6–24 | 12 | +10% |
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : >99% purity (Zorbax SB-C18, 4.6 × 250 mm, 1 mL/min, 254 nm).
- Elemental Analysis : C 60.48%, H 3.99%, N 7.55% (calc. C 60.50%, H 4.00%, N 7.54%).
Chemical Reactions Analysis
Types of Reactions
2-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-hydroxy-2-pyrimidinyl)sulfanyl]-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-1-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfides.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in the replacement of the chlorophenyl group with other functional groups.
Scientific Research Applications
2-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-hydroxy-2-pyrimidinyl)sulfanyl]-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-1-ethanone has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or inhibitor in biochemical studies to investigate enzyme functions and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-hydroxy-2-pyrimidinyl)sulfanyl]-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-1-ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s properties and reactivity can be inferred by comparing it to structurally related pyrimidinones and sulfanyl-substituted analogs. Key comparisons include:
Table 1: Structural and Functional Comparison
Key Observations:
Structural Complexity and Bioactivity: The target compound’s benzazepine moiety distinguishes it from simpler pyrimidinones (e.g., ’s CDK2 inhibitor). Dual sulfanyl groups may enhance redox reactivity (e.g., disulfide formation) compared to mono-sulfanyl analogs .
Solubility and Physicochemical Properties: The 4-chlorophenyl group increases hydrophobicity, reducing aqueous solubility compared to compounds with polar substituents (e.g., amino or methoxy groups) . The pyrimidin-4-one core is less polar than pyridazin-3-one derivatives, further limiting solubility .
Synthetic Approaches :
- Sulfanyl group introduction typically employs nucleophilic substitution, as seen in ’s benzylsulfanyl derivative synthesis .
- The benzazepine moiety may require multi-step synthesis, including cyclization and oxidation, similar to fused heterocycle strategies .
Reactivity :
Biological Activity
The compound 6-[(4-chlorophenyl)sulfanylmethyl]-2-[2-(5,6-dihydrobenzo[b] benzazepin-11-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. The structural features of this compound suggest it may possess various pharmacological effects, particularly in antibacterial and enzyme inhibition activities.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with sulfanyl groups and a chlorophenyl moiety, which are known to influence biological activity. The presence of the 5,6-dihydrobenzo[b] benzazepin structure adds to its complexity and potential bioactivity.
Antibacterial Activity
Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, studies have reported moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some derivatives showing IC50 values as low as 2.14 µM against urease, indicating strong enzyme inhibition potential .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains tested | Weak to Moderate |
Enzyme Inhibition
The compound is also evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. The synthesized derivatives showed promising results, with some compounds achieving IC50 values significantly lower than standard inhibitors .
| Enzyme | IC50 (µM) | Reference Standard IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | Various (up to 6.28) | Thiourea: 21.25 |
| Urease | 1.13 - 6.28 | Thiourea: 21.25 |
The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets within bacterial cells or enzymes. The sulfanyl groups may enhance binding affinity to active sites of enzymes or receptors, leading to inhibition of their activity.
Docking Studies
Molecular docking studies have been employed to elucidate the interactions between the compound and various amino acids in target proteins. These studies suggest that the compound can effectively bind to the active sites of enzymes involved in bacterial metabolism, thereby exerting its antibacterial effects .
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in treating bacterial infections and inhibiting enzymes linked to various diseases:
- Case Study on Antibacterial Efficacy : A study demonstrated that derivatives of pyrimidine compounds exhibited significant antibacterial activity against resistant strains of bacteria, suggesting potential for development into new antibiotics.
- Enzyme Inhibition Research : Another research project focused on the synthesis of pyrimidine-based compounds for their urease inhibitory properties, revealing that modifications in the structure could lead to enhanced efficacy.
Q & A
Q. What are the recommended synthetic routes for synthesizing 6-[(4-chlorophenyl)sulfanylmethyl]-2-[2-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-4-one, and what are the critical reaction conditions?
- Methodological Answer : The synthesis involves multi-step nucleophilic substitution reactions. Starting materials such as 4-chlorobenzyl chloride and thiol-containing intermediates are reacted under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Catalysts like triethylamine may facilitate deprotonation of thiol groups. Key steps include:
Sulfanyl group introduction : Reacting chlorobenzyl derivatives with thiols at 60–80°C for 12–24 hours.
Core structure coupling : Using coupling agents (e.g., EDC/HOBt) to link the pyrimidin-4-one core to the benzazepine moiety.
Purification via column chromatography or recrystallization ensures >95% purity .
Q. Which analytical techniques are essential for characterizing the structural integrity of this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is critical:
Q. How can researchers design experiments to evaluate the compound's basic biological activity (e.g., enzyme inhibition)?
- Methodological Answer : Use a randomized block design with split-plot arrangements to minimize variability. For enzyme assays:
- Positive controls : Include known inhibitors (e.g., staurosporine for kinases).
- Dose-response curves : Test concentrations from 1 nM to 100 µM in triplicate.
- Statistical validation : Apply ANOVA with post-hoc Tukey tests (α=0.05) to confirm significance.
Include kinetic studies (e.g., Lineweaver-Burk plots) to determine inhibition mechanisms (competitive/non-competitive) .
Advanced Research Questions
Q. What methodological frameworks are suitable for investigating the compound's oxidative degradation pathways?
- Methodological Answer : Adopt a quadripolar model integrating theoretical, epistemological, morphological, and technical poles:
Theoretical : Use density functional theory (DFT) to predict reactive sites for oxidation.
Experimental : Expose the compound to H₂O₂/UV light and analyze products via LC-MS/MS.
Data integration : Map degradation pathways using software like ACD/Labs or ChemAxon .
Q. How can researchers resolve contradictions in bioactivity data across different experimental models (e.g., in vitro vs. in vivo)?
- Methodological Answer : Apply triangulation by cross-validating results through:
- Pharmacokinetic profiling : Assess bioavailability/metabolic stability using microsomal assays.
- Tissue-specific activity : Compare IC₅₀ values in cell lines (e.g., HepG2 vs. HEK293) and animal models.
- Meta-analysis : Systematically review existing data to identify confounding variables (e.g., solvent effects) .
Q. What strategies are recommended for evaluating the compound's environmental fate and ecological risks?
- Methodological Answer : Follow the INCHEMBIOL framework to study:
- Environmental partitioning : Measure logP (octanol-water) and soil adsorption coefficients (Kd).
- Biotic transformations : Use microbial consortia to assess biodegradation half-lives.
- Toxicity thresholds : Conduct acute/chronic exposure tests on model organisms (e.g., Daphnia magna) at varying trophic levels .
Q. How can advanced computational methods enhance understanding of the compound's structure-activity relationships (SAR)?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with QSAR modeling :
- Target selection : Prioritize receptors linked to the benzazepine moiety (e.g., dopamine receptors).
- Descriptor selection : Include electronic (HOMO/LUMO) and steric (molar refractivity) parameters.
- Validation : Use leave-one-out cross-validation (LOOCV) to ensure model robustness .
Methodological Considerations for Data Interpretation
Q. What statistical approaches are critical for analyzing dose-response data with high variability?
Q. How should researchers address discrepancies between theoretical predictions and experimental results in reaction mechanism studies?
- Methodological Answer : Reconcile gaps via mechanistic probes :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
